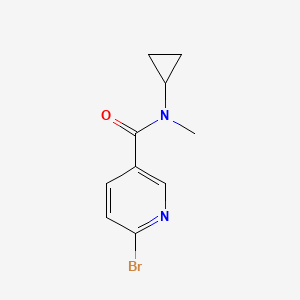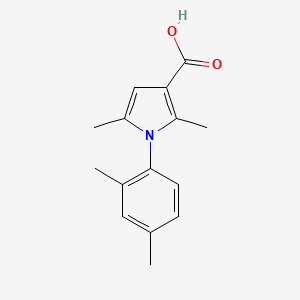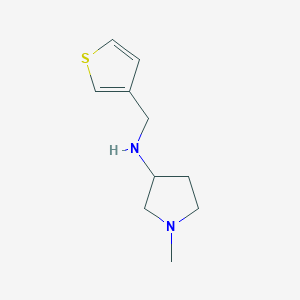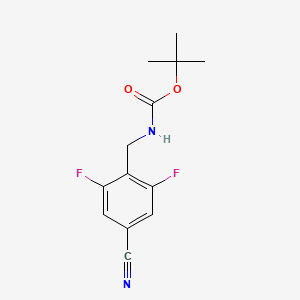
3,5-Difluoro-4-tert-butoxycarbonylaminomethylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-cyano-2,6-difluorobenzylcarbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyano group, and two fluorine atoms attached to a benzylcarbamate structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-cyano-2,6-difluorobenzylcarbamate typically involves the reaction of 4-cyano-2,6-difluorobenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of tert-Butyl 4-cyano-2,6-difluorobenzylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Substitution Reactions: tert-Butyl 4-cyano-2,6-difluorobenzylcarbamate can undergo nucleophilic substitution reactions due to the presence of the cyano and fluorine groups. Common reagents for these reactions include nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as azides or thiocyanates.
Hydrolysis: Corresponding amine and carbon dioxide.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
科学的研究の応用
Chemistry: tert-Butyl 4-cyano-2,6-difluorobenzylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its reactivity and stability.
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its structural features make it a valuable tool in the design of enzyme inhibitors and other bioactive molecules.
Industry: In the industrial sector, tert-Butyl 4-cyano-2,6-difluorobenzylcarbamate is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of tert-Butyl 4-cyano-2,6-difluorobenzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluorine groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, enhancing the selectivity and potency of the compound.
類似化合物との比較
- tert-Butyl 4-cyano-2,6-difluorobenzoate
- tert-Butyl 4-cyano-2,6-difluorophenylcarbamate
- tert-Butyl 4-cyano-2,6-difluorobenzylamine
Comparison: tert-Butyl 4-cyano-2,6-difluorobenzylcarbamate is unique due to the presence of both cyano and fluorine groups, which impart distinct reactivity and stability. Compared to similar compounds, it offers a balance of steric and electronic effects, making it a versatile intermediate in organic synthesis. Its structural features also enhance its binding affinity to molecular targets, making it a valuable compound in medicinal chemistry and industrial applications.
特性
分子式 |
C13H14F2N2O2 |
|---|---|
分子量 |
268.26 g/mol |
IUPAC名 |
tert-butyl N-[(4-cyano-2,6-difluorophenyl)methyl]carbamate |
InChI |
InChI=1S/C13H14F2N2O2/c1-13(2,3)19-12(18)17-7-9-10(14)4-8(6-16)5-11(9)15/h4-5H,7H2,1-3H3,(H,17,18) |
InChIキー |
BSKNXRQZGQLNIW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1F)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Phenylsulfanyl)methyl]benzoic acid](/img/structure/B12086499.png)

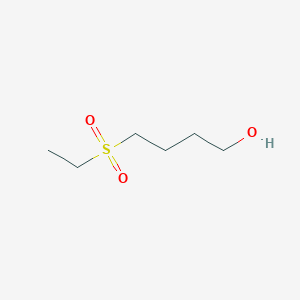
![(6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12086516.png)

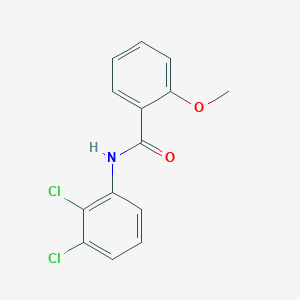

![3-Chloro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12086541.png)

![3-[(2-Methylpentyl)amino]benzonitrile](/img/structure/B12086569.png)
